molecular formula C19H22N4O B2817921 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1396891-88-5

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2817921
CAS No.: 1396891-88-5
M. Wt: 322.412
InChI Key: NMZGXGKEWHHDFR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery, particularly for oncology and central nervous system (CNS) research. This compound features a hybrid structure combining a piperidine-pyrazine moiety with a cinnamamide group . The piperidine scaffold is a privileged structure in pharmacology, known to contribute to favorable drug-like properties and is present in numerous bioactive molecules . The pyrazine ring is a common heterocycle in drug design, often found in compounds investigated as kinase inhibitors . The cinnamamide group is a classic pharmacophore that can be tailored to interact with a variety of biological targets. The primary research applications for this compound are likely in the development of novel kinase inhibitors or G-protein coupled receptor (GPCR) modulators . Its molecular framework suggests potential for targeting enzymes and receptors involved in signal transduction pathways. Researchers can utilize this compound as a key intermediate or as a pharmacological probe to investigate new mechanisms of action and structure-activity relationships (SAR). This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(7-6-16-4-2-1-3-5-16)22-14-17-8-12-23(13-9-17)18-15-20-10-11-21-18/h1-7,10-11,15,17H,8-9,12-14H2,(H,22,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZGXGKEWHHDFR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites . This interaction can lead to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Pharmacophoric Differences

The compound’s piperidine core is shared with numerous bioactive molecules, but substituent variations critically influence target specificity and activity:

Compound Piperidine Substituents Key Functional Groups Therapeutic Area Reference
N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide 1-Pyrazin-2-yl, 4-(cinnamoylmethyl) Pyrazine, cinnamamide Under investigation
W-18 1-(4-Nitrophenylethyl), 2-(4-Cl-C6H4-SO2) Nitrophenylethyl, sulfonamide Opioid receptor modulation*
Fentanyl 1-Phenethyl, 4-(N-phenylpropanamide) Phenethyl, propanamide Analgesia (μ-opioid agonist)
4'-Methyl acetyl fentanyl 1-(4-Methylphenethyl), 4-(N-phenylacetamide) Methylphenethyl, acetamide Illicit opioid analog
Goxalapladib 1-(2-Methoxyethyl), 4-(trifluoromethyl biphenyl) Naphthyridine, trifluoromethyl biphenyl Atherosclerosis

*W-18 and W-15 lack confirmed opioid activity despite structural resemblance to fentanyl .

Key Observations :

  • Piperidine Substitution: The 1-pyrazin-2-yl group distinguishes the target compound from phenethyl-substituted opioids (e.g., fentanyl derivatives) and sulfonamide-based W-series compounds.
  • Cinnamamide vs. Acyl Groups: Unlike fentanyl’s propanamide or acetyl fentanyl’s acetamide, the cinnamamide group introduces rigidity and conjugation, which may enhance selectivity for non-opioid targets like kinases or inflammatory mediators .
  • Heterocyclic Influence : The pyrazine ring’s electron-withdrawing nature contrasts with the electron-rich phenyl groups in fentanyl analogs, altering solubility (logP) and membrane permeability .

Pharmacological and Physicochemical Properties

Property Target Compound Fentanyl Goxalapladib
Molecular Weight ~350–400 g/mol* 336.47 g/mol 718.80 g/mol
logP (Predicted) ~2.5–3.5 3.91 6.2
Key Targets Unknown; kinase/inflammation* μ-opioid receptor Phospholipase A2 (PLA2)
Synthetic Route Methanol/pyridine-mediated Multi-step alkylation Complex heterocyclic synthesis
Bioactivity Pending studies High potency analgesic Anti-atherosclerotic

*Estimated based on structural analogs .

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrazine moiety and a cinnamide group. The structure can be represented as follows:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}

This compound's design suggests potential interactions with various biological targets, primarily due to its ability to form non-covalent interactions such as hydrogen bonds and π-π stacking.

The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets. The pyrazine and piperidine rings can participate in crucial interactions with proteins and enzymes, influencing their activity. The cinnamide portion may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Antioxidant Activity

Recent studies have indicated that cinnamamide derivatives can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a critical role in cellular antioxidant responses. For instance, a related compound exhibited significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/ARE activator, leading to increased expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC) .

Table 1: Biological Activity of Cinnamamide Derivatives

CompoundNrf2/ARE Activity (Relative to Control)Cytotoxicity
1g15.6 times higherNone
1f10.3 times higherNone
Control1Low

Anti-inflammatory Effects

Cinnamamide derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammatory markers in cellular models. These compounds may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.

Case Studies

  • Hepatoprotective Effects : In a study involving hepatocytes exposed to oxidative stress, a cinnamamide derivative demonstrated significant protective effects by enhancing antioxidant levels and reducing cell death . This suggests that this compound could exhibit similar protective properties.
  • Cancer Research : Preliminary investigations into the anticancer potential of cinnamamide derivatives have shown promise. Compounds have been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including nucleophilic substitutions or coupling reactions. For example:

Piperidine Core Formation : Reacting pyrazine derivatives with piperidin-4-ylmethanamine under basic conditions.

Amide Coupling : Introducing the cinnamamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF.

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps .

  • Optimization : Reaction parameters such as temperature (60–100°C), solvent polarity, and microwave-assisted synthesis can enhance yields (up to 85%) and reduce side products .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm connectivity of the pyrazine, piperidine, and cinnamamide groups.
  • X-ray Crystallography : Resolves 3D conformation, including torsional angles between the pyrazine and piperidine rings.
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~365.4 g/mol) and isotopic patterns .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases or kinases linked to cancer pathways).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Modifications :
  • Pyrazine Ring : Introduce electron-withdrawing groups (e.g., -CN at position 3) to enhance target binding.
  • Cinnamamide Moiety : Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to improve solubility.
  • Assays : Compare IC50_{50} values of analogs in enzyme inhibition and cell viability assays. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. What strategies resolve contradictions in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines, enzyme batches, and buffer compositions (pH, ionic strength).
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and ITC (thermodynamic profiling).
  • Analog Comparison : Cross-reference data with structurally similar compounds (e.g., furan- or thiadiazole-containing analogs) to identify trends .

Q. How does the compound’s 3D conformation influence its interaction with biological targets?

  • Methodological Answer :

  • Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal flexibility of the piperidine ring and cinnamamide orientation.
  • Crystallographic Data : Compare ligand-bound vs. apo structures of target proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic pockets .

Q. What advanced purification techniques improve yield and purity for scale-up synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce reaction time and by-products (e.g., 90% purity achieved in <2 hours).
  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/dichloromethane) for polymorph control .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Factors : Poor oral bioavailability or rapid metabolism (e.g., cytochrome P450 oxidation of the cinnamamide group).
  • Tissue Penetration : Modify logP via substituents (e.g., -OCH3_3) to enhance blood-brain barrier crossing.
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma and tissues .

Key Research Findings from Literature

  • Analog Compounds : Substitution of pyrazine with pyridine (e.g., N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl) analogs) reduces potency by 10-fold, highlighting pyrazine’s critical role in target engagement .
  • Microwave Synthesis : Reduced reaction time from 24 hours to 30 minutes while maintaining >80% yield for isoxazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.